
Z-FR-Amc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-FR-Amc: is a fluorogenic peptide substrate widely used in biochemical research. The compound is composed of N-carbobenzyloxy-L-phenylalanyl-L-arginine amide linked to 7-amino-4-methylcoumarin. It is primarily utilized for the detection and quantification of protease activity, particularly cysteine proteases such as papain and cathepsin L .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-FR-Amc involves the coupling of N-carbobenzyloxy-L-phenylalanine and L-arginine amide with 7-amino-4-methylcoumarin. The reaction typically employs coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then formulated and stored under conditions that prevent degradation, such as low temperatures and protection from light .
Analyse Chemischer Reaktionen
Types of Reactions: Z-FR-Amc primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the amide bond between arginine and 7-amino-4-methylcoumarin releases the fluorescent molecule 7-amino-4-methylcoumarin, which can be detected and quantified .
Common Reagents and Conditions:
Reagents: Proteases like papain, cathepsin L, and other cysteine proteases.
Major Products: The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and can be measured using a fluorometer .
Wissenschaftliche Forschungsanwendungen
Chemistry: Z-FR-Amc is used to study the kinetics and specificity of protease enzymes. It serves as a model substrate in enzyme assays to evaluate the activity and inhibition of proteases .
Biology: In cell biology, this compound is employed to monitor protease activity within cells. It helps in understanding the role of proteases in various cellular processes, including apoptosis and protein degradation .
Medicine: this compound is used in drug discovery and development to screen for potential protease inhibitors. These inhibitors can be therapeutic agents for diseases where protease activity is dysregulated, such as cancer and neurodegenerative disorders .
Industry: In the biotechnology industry, this compound is utilized in the production and quality control of protease enzymes. It ensures the consistency and efficacy of enzyme preparations used in various applications .
Wirkmechanismus
The mechanism of action of Z-FR-Amc involves its hydrolysis by protease enzymes. The protease cleaves the amide bond between arginine and 7-amino-4-methylcoumarin, releasing the fluorescent molecule. This fluorescence can be measured to quantify protease activity. The molecular targets of this compound are primarily cysteine proteases, which recognize and bind to the peptide substrate, facilitating its cleavage .
Vergleich Mit ähnlichen Verbindungen
Z-DEVD-Amc: A substrate for caspase-3, used in apoptosis studies.
Z-LR-Amc: A substrate for trypsin-like proteases.
Boc-LRR-Amc: A substrate for chymotrypsin-like proteases.
Uniqueness: Z-FR-Amc is unique due to its high specificity for cysteine proteases like papain and cathepsin L. Its strong fluorescence upon hydrolysis makes it an excellent tool for sensitive detection and quantification of protease activity .
Eigenschaften
Molekularformel |
C33H37ClN6O6 |
|---|---|
Molekulargewicht |
649.1 g/mol |
IUPAC-Name |
benzyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C33H36N6O6.ClH/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23;/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36);1H |
InChI-Schlüssel |
NXIWJKWURGALDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-5,6-dihydropyridin-2-one](/img/structure/B12506995.png)
![4-[(1r,4r)-4-[(1E)-prop-1-en-1-yl]cyclohexyl]benzonitrile](/img/structure/B12507001.png)
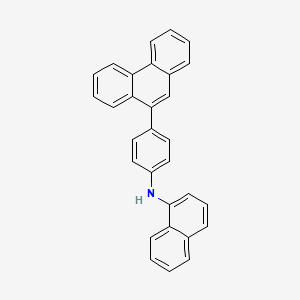
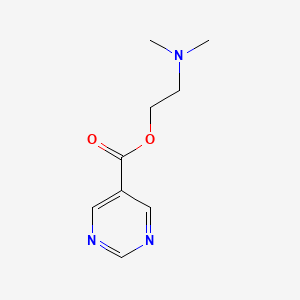
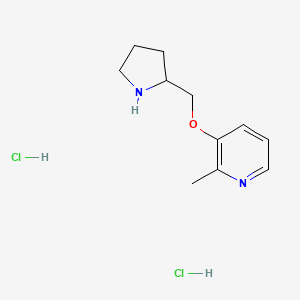
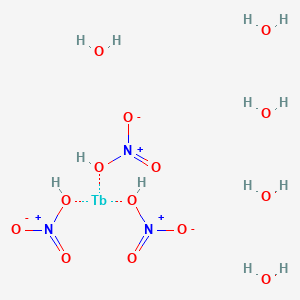

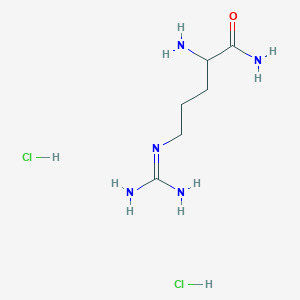
![N-(4-methoxybenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12507068.png)



![1-[5-(Tert-butoxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12507095.png)
![2-Bromo-8-phenyldibenzo[b,d]furan](/img/structure/B12507096.png)
